molecular formula C10H13ClO2P+ B12529893 Butoxy(3-chlorophenyl)oxophosphanium CAS No. 821009-63-6

Butoxy(3-chlorophenyl)oxophosphanium

Cat. No.: B12529893
CAS No.: 821009-63-6
M. Wt: 231.63 g/mol
InChI Key: VOUSGZXKXYDIBS-UHFFFAOYSA-N
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Description

Butoxy(3-chlorophenyl)oxophosphanium is a chemical compound with the molecular formula C10H13ClO2P It is known for its unique structure, which includes a butoxy group, a chlorophenyl group, and an oxophosphanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butoxy(3-chlorophenyl)oxophosphanium typically involves the reaction of 3-chlorophenol with butyl phosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butoxy(3-chlorophenyl)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The butoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Butoxy(3-chlorophenyl)oxophosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butoxy(3-chlorophenyl)oxophosphanium involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metals and other electrophilic species, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Butoxy(3-chlorophenyl)phosphine: Similar structure but lacks the oxophosphanium ion.

    3-Chlorophenylphosphonic acid: Contains a phosphonic acid group instead of the oxophosphanium ion.

    Butylphosphonic dichloride: Precursor in the synthesis of Butoxy(3-chlorophenyl)oxophosphanium.

Uniqueness

This compound is unique due to its combination of butoxy, chlorophenyl, and oxophosphanium groups

Properties

CAS No.

821009-63-6

Molecular Formula

C10H13ClO2P+

Molecular Weight

231.63 g/mol

IUPAC Name

butoxy-(3-chlorophenyl)-oxophosphanium

InChI

InChI=1S/C10H13ClO2P/c1-2-3-7-13-14(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3/q+1

InChI Key

VOUSGZXKXYDIBS-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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